7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Description
The compound 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a coumarin (chromen-2-one) derivative featuring a 1,3-benzodioxol moiety linked via an oxoethoxy chain at the 7-position, with additional methyl (8-position) and phenyl (4-position) substituents. Its structural complexity arises from the combination of a lipophilic coumarin core, a rigid benzodioxol group, and a ketone-containing ether linker.
Properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-15-21(28-13-20(26)17-7-9-22-23(11-17)30-14-29-22)10-8-18-19(12-24(27)31-25(15)18)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPMBWOYLJCYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the chromen-2-one core: This involves the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.
Coupling of the benzodioxole and chromen-2-one units: This step typically involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. For instance, in anticancer research, this compound has been shown to target microtubules, leading to the disruption of microtubule assembly and subsequent cell cycle arrest . The benzodioxole moiety is crucial for its binding affinity to these targets, enhancing its biological activity.
Comparison with Similar Compounds
Chromen-2-one Derivatives with Ether-Linked Substituents
Compound : 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one ()
- Core Structure : Chromen-2-one.
- Substituents :
- 4-Methyl group.
- 7-Position: Ether-linked (2E)-2-benzylidene-3-oxobutoxy chain.
- Key Differences :
- The substituent at the 7-position introduces a conjugated double bond (benzylidene group) and a ketone, contrasting with the benzodioxol-oxoethoxy group in the target compound.
- Conformational flexibility in the substituent leads to two distinct molecular conformations in the crystal lattice, as observed in its asymmetric unit .
- Increased rigidity in the target compound’s benzodioxol moiety may reduce conformational variability, affecting crystallization behavior.
Benzodioxol-Containing Heterocycles
Compounds : 2-(1,3-Benzodioxol-5-yl)-pyrido[1,2-a]pyrimidin-4-one derivatives ()
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one (a fused bicyclic system).
- Substituents :
- Benzodioxol group at the 2-position.
- Piperazine or methylpiperazine derivatives at the 7-position.
- Key Differences :
- Implications: The pyridopyrimidinone core may exhibit distinct reactivity in biological systems (e.g., hydrogen bonding with enzymes). Piperazine groups could improve bioavailability through salt formation.
Chromen-2-one Derivatives with Heterocyclic Substituents
Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one ()
- Core Structure : Chromen-2-one.
- Substituents :
- 6,8-Dimethyl groups.
- 4-Position: Triazolylmethyl group with a hydroxymethyl side chain.
- Key Differences :
- Reduced steric bulk compared to the benzodioxol group may alter molecular packing in crystals.
Benzodioxol-Fused Chromenones
Compound : 7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one ()
- Core Structure: Benzodioxol-fused chromenone.
- Substituents :
- Methoxy group at the 9-position.
- 2-Hydroxyphenyl group at the 7-position.
- Key Differences: The benzodioxol ring is fused directly to the chromenone core, creating a tricyclic system. Hydroxyl and methoxy groups introduce polarity absent in the target compound .
- Polar substituents improve aqueous solubility but may reduce membrane permeability.
Structural and Functional Comparison Table
Research Findings and Limitations
- Crystallographic Insights : Tools like SHELX and ORTEP are critical for resolving conformational details (e.g., ’s asymmetric unit). The target compound’s benzodioxol group likely imposes rigidity, influencing crystal packing.
- Hydrogen Bonding : The benzodioxol ether oxygens and coumarin lactone oxygen act as hydrogen bond acceptors, but the absence of hydroxyl groups (cf. ) reduces solubility .
- Data Gaps: Limited experimental data (e.g., solubility, bioactivity) in the provided evidence restrict quantitative comparisons. Further studies are needed to correlate structural features with functional outcomes.
Biological Activity
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one, commonly referred to as a benzodioxole-derived chromone, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core structure with a benzodioxole moiety, which is known for its diverse biological activities. The IUPAC name encapsulates its structural complexity and functional groups that contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H18O6 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
| CAS Number | 374757-36-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to disrupt microtubule assembly, leading to cell cycle arrest in cancer cells. This mechanism is crucial for its potential anticancer properties.
Key Mechanisms:
- Microtubule Disruption : The compound binds to tubulin, inhibiting polymerization and leading to apoptosis in cancer cells.
- Antioxidant Activity : It exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific kinases involved in cancer progression.
Anticancer Properties
Research indicates that the compound demonstrates significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .
Antioxidant Effects
In vitro assays have demonstrated that the compound effectively reduces oxidative stress markers in human fibroblast cells, suggesting a protective role against cellular damage .
Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation pathways .
Study 2: Antioxidant Evaluation
Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a significant reduction in free radicals, comparable to standard antioxidants like ascorbic acid .
Research Applications
The unique structural features of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one make it a candidate for various research applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
